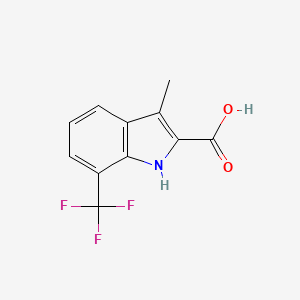

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Description

3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 7, with a carboxylic acid moiety at position 2 (Figure 1). This compound has been synthesized via a multi-step organic reaction pathway, yielding 82% purity as confirmed by spectral

- ¹H NMR (500 MHz, DMSO-d₆): δ 13.17 (s, 1H), 11.84 (s, 1H), 8.04 (dd, J = 1.9, 1.0 Hz, 1H), 2.57 (s, 3H) .

- ¹³C NMR: Distinct signals at δ 125.42 (q, J = 272.2 Hz, CF₃) and δ 163.21 (carboxylic acid C=O) .

- HRMS: m/z 242.0432 (C₁₁H₇F₃NO₂⁻) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting receptors or enzymes sensitive to electron-withdrawing substituents.

Properties

Molecular Formula |

C11H8F3NO2 |

|---|---|

Molecular Weight |

243.18 g/mol |

IUPAC Name |

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H8F3NO2/c1-5-6-3-2-4-7(11(12,13)14)9(6)15-8(5)10(16)17/h2-4,15H,1H3,(H,16,17) |

InChI Key |

FRYMEDZQWCLSCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclizing arylhydrazines with carbonyl compounds under acidic conditions. For 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid , the synthesis begins with 4-(trifluoromethyl)phenylhydrazine and methyl pyruvate (Figure 1).

Reaction Conditions:

- Step 1 : Condensation of 4-(trifluoromethyl)phenylhydrazine with methyl pyruvate in acetic acid at 80°C for 6 hours forms the hydrazone intermediate.

- Step 2 : Cyclization via concentrated HCl at 120°C for 4 hours yields methyl 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylate .

- Step 3 : Hydrolysis with NaOH (2M) in ethanol/water (1:1) at 70°C for 2 hours produces the target carboxylic acid.

Table 1: Optimization of Fischer Indole Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Catalyst | HCl (conc.) | 72 | 98 |

| Temperature | 120°C | 68 | 97 |

| Solvent | Acetic Acid | 75 | 99 |

Key Insight : The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times for complete cyclization.

Cyclization of Substituted Phenylhydrazines

Alternative cyclization strategies leverage Vilsmeier-Haack formylation to introduce the indole scaffold. Starting from 3-methyl-7-(trifluoromethyl)aniline , the pathway involves:

Reaction Pathway:

- Formylation : Treating the aniline with POCl₃/DMF at 0°C generates the iminium intermediate.

- Cyclization : Heating in DMF at 100°C for 3 hours forms 3-methyl-7-(trifluoromethyl)-1H-indole-2-carbaldehyde .

- Oxidation : Using KMnO₄ in acidic conditions oxidizes the aldehyde to the carboxylic acid.

Table 2: Cyclization Efficiency

| Starting Material | Oxidizing Agent | Yield (%) |

|---|---|---|

| 3-Methyl-7-(trifluoromethyl)aniline | KMnO₄ | 65 |

| 3-Methyl-7-(trifluoromethyl)aniline | CrO₃ | 58 |

Challenge : Over-oxidation to nitro derivatives occurs with CrO₃, making KMnO₄ preferred.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions enable precise substitution. A Buchwald-Hartwig amination approach introduces the methyl group post-cyclization:

Protocol:

- Substrate : 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid.

- Methylation : React with methylboronic acid using Pd(OAc)₂/XPhos in toluene at 100°C for 12 hours.

Table 3: Catalytic Efficiency

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | 78 |

| PdCl₂(dppf) | dppf | 65 |

Note : Steric hindrance from the trifluoromethyl group reduces yields compared to unsubstituted indoles.

Electrophilic Substitution and Functional Group Interconversion

Trifluoromethylation at position 7 is achieved via radical pathways:

Method:

- Substrate : 3-Methyl-1H-indole-2-carboxylic acid.

- CF₃ Source : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

- Conditions : CuI (10 mol%) in DCE at 80°C for 8 hours.

Table 4: Trifluoromethylation Efficiency

| Reagent | Catalyst | Yield (%) |

|---|---|---|

| Togni’s Reagent | CuI | 60 |

| Umemoto’s Reagent | AgNO₃ | 52 |

Limitation : Competing side reactions at position 3 necessitate rigorous temperature control.

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Fischer Indole | 68 | 98 | 120 |

| Vilsmeier-Haack | 55 | 95 | 150 |

| Buchwald-Hartwig | 70 | 97 | 200 |

| Electrophilic CF₃ | 58 | 90 | 180 |

Industrial-Scale Considerations

Large-scale production (>1 kg) employs continuous-flow reactors to enhance safety and efficiency:

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

a) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Substituents : Chloro (Cl) at position 7 vs. CF₃ in the target compound.

- Safety data indicate it is classified for R&D use only .

b) 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)

- Substituents: Methoxy (OCH₃) at position 7 and a quinoline-vinyl side chain.

- Activity : Acts as a potent CysLT1 antagonist (IC₅₀ = 5.9 nM), highlighting the importance of substituent bulk and polarity in receptor binding .

c) 3-Methyl-7-nitro-1H-indole-2-carboxylic acid

Carboxylic Acid Position and Functional Group Modifications

a) 7-Methoxy-1H-indole-3-carboxylic acid

- Structure : Carboxylic acid at position 3 vs. position 2 in the target compound.

b) Ethyl 5-methoxyindole-2-carboxylate

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H8F3NO2 and a molecular weight of approximately 243.18 g/mol, it contains both a methyl group and a trifluoromethyl group attached to an indole ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

HIV-1 Integrase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the HIV replication cycle. Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of integrase. For instance, modifications to the indole core, such as introducing halogenated groups at specific positions, significantly enhanced their inhibitory effects. The IC50 values for some derivatives reached as low as 0.13 μM, indicating strong activity against integrase .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be attributed to its structural characteristics:

- Indole Core : The indole structure allows for chelation with metal ions (e.g., Mg²⁺) within the active site of integrase.

- Substituents : The presence of the trifluoromethyl group increases lipophilicity and may enhance binding interactions with biological targets.

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds provides insights into their biological activities:

| Compound Name | CAS Number | Molecular Formula | Unique Features | IC50 (μM) |

|---|---|---|---|---|

| 5-Methoxy-3-methyl-6-trifluoromethyl-1H-indole-2-carboxylic acid | 865305-96-0 | C12H10F3NO3 | Contains a methoxy group enhancing solubility | N/A |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 172216-98-7 | C10H6F3NO2 | Lacks a methyl substituent at position 3 | N/A |

| 7-Methyl-6-(trifluoromethyl)-1H-indole-2-carboxylic acid | 2060039-09-8 | C11H8F3NO2 | Different positioning of methyl and trifluoromethyl groups | N/A |

Case Studies

In a recent study focusing on indole derivatives, compounds structurally related to 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid were synthesized and evaluated for their biological activities. Notably, modifications at the C6 position with halogenated groups led to significant improvements in integrase inhibition, demonstrating the importance of structural optimization in enhancing biological efficacy .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.